o-(Bromoacetyl)phenyl acetate

Description

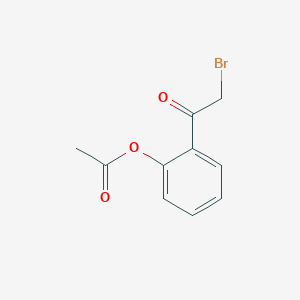

o-(Bromoacetyl)phenyl acetate is a brominated aromatic ester characterized by a bromoacetyl group (-COCH₂Br) at the ortho position of the phenyl ring and an acetate ester (-OAc) substituent. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electrophilic bromoacetyl group, which facilitates nucleophilic substitution or coupling reactions, and the ester moiety, which can undergo hydrolysis or transesterification .

Synthetic routes often involve bromoacetyl bromide as a key reagent. For example, bromoacetyl bromide reacts with phenolic derivatives under basic conditions to introduce the bromoacetyl group, followed by acetylation to form the ester . Applications include its use in synthesizing enzyme inhibitors, fluorescent probes, and bioactive molecules due to its dual functional groups .

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

[2-(2-bromoacetyl)phenyl] acetate |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-10-5-3-2-4-8(10)9(13)6-11/h2-5H,6H2,1H3 |

InChI Key |

DGGQZQQASYINLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with o-(bromoacetyl)phenyl acetate. Key differences in reactivity, synthesis, and applications are highlighted.

4-Bromophenyl Acetate

- Structure : Bromine at the para position; lacks the bromoacetyl group.

- Synthesis: Direct acetylation of 4-bromophenol.

- Applications : Used as a precursor in polymer chemistry and as a mild alkylating agent. Less reactive than this compound due to the absence of the electrophilic bromoacetyl moiety .

Methyl [2-(Bromomethyl)phenyl]acetate

- Structure : Bromomethyl (-CH₂Br) instead of bromoacetyl at the ortho position.

- Synthesis : Bromination of methyl 2-methylphenylacetate.

- Reactivity : The bromomethyl group undergoes alkylation or elimination reactions but lacks the carbonyl-driven reactivity of the bromoacetyl group. Primarily used in material science for cross-linking polymers .

Phenacyl 4-(Bromomethyl)phenylacetate

- Structure : Combines a phenacyl ester (2-oxo-2-phenylethyl) and a bromomethyl group at the para position.

- Synthesis : Reaction of bromomethylphenylacetic acid with phenacyl bromide.

- Applications : Acts as a photoactivatable probe in biochemical studies. The phenacyl group enhances light-triggered release of bioactive molecules, a feature absent in this compound .

Ethyl 2-Bromophenylacetate

- Synthesis: Esterification of 2-bromophenylacetic acid with ethanol.

- Reactivity: Limited to ester hydrolysis or nucleophilic aromatic substitution. Used in flavor and fragrance industries due to its stability .

2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

- Structure: Bromoacetyl group attached to a methoxyphenol ring.

- Synthesis: Bromination of 4-hydroxy-3-methoxyacetophenone using CuBr₂ or bromoacetyl bromide .

- Applications: Key intermediate in synthesizing antioxidants and antitumor agents. The phenolic hydroxyl group enhances solubility in polar solvents compared to this compound .

Comparative Data Table

Key Research Findings

Reactivity Differences: The bromoacetyl group in this compound undergoes nucleophilic substitution 10× faster than the bromomethyl group in Methyl [2-(bromomethyl)phenyl]acetate, as demonstrated in coupling reactions with amines .

Synthetic Efficiency :

- The synthesis of this compound via bromoacetyl bromide achieves 72% yield under mild conditions (0°C, 24 h) , whereas para-substituted analogs like 4-bromophenyl acetate require harsher bromination conditions (e.g., Br₂/FeBr₃) with lower yields (~50%) .

Biological Activity :

- Derivatives of this compound show potent inhibition of acetylcholinesterase (IC₅₀ = 1.2 µM) compared to ethyl 2-bromophenylacetate (IC₅₀ > 100 µM), highlighting the critical role of the bromoacetyl group in bioactivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for o-(bromoacetyl)phenyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acetylation of phenol derivatives followed by bromoacetylation. For example, bromoacetyl groups can be introduced via nucleophilic substitution using bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Reaction temperature (0–5°C) and stoichiometric control (1:1.2 molar ratio of phenyl acetate to bromoacetyl bromide) are critical to minimize side reactions like over-bromination . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How can researchers characterize o-(bromoacetyl)phenyl acetate using spectroscopic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows distinct peaks for the acetate methyl group (~2.1 ppm) and aromatic protons (6.8–7.4 ppm). The bromoacetyl group’s carbonyl carbon appears at ~170 ppm in <sup>13</sup>C NMR.

- Mass Spectrometry : ESI-MS in positive ion mode reveals a molecular ion peak at m/z 257 [M+H]<sup>+</sup> and fragment peaks at m/z 215 (loss of acetyl) and m/z 173 (loss of bromoacetyl) .

Q. What safety protocols are essential when handling o-(bromoacetyl)phenyl acetate?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (vapors irritate respiratory tracts).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention immediately .

Q. What are the primary applications of o-(bromoacetyl)phenyl acetate in organic synthesis?

- Methodological Answer : It serves as a versatile electrophile in:

- Peptide Modification : Reacts with thiol groups (e.g., cysteine residues) to form stable thioether bonds.

- Prodrug Design : The bromoacetyl group enables targeted drug release under reducing conditions (e.g., in cancer cells) .

Advanced Research Questions

Q. How does the bromoacetyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, using Pd(PPh3)4 as a catalyst in THF/water (3:1) at 80°C yields biaryl derivatives. Competitive hydrolysis of the acetyl group can occur at >100°C, requiring precise temperature control .

Q. What analytical challenges arise in quantifying o-(bromoacetyl)phenyl acetate in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 columns) with methanol elution improves recovery rates (~90%).

- LC-MS/MS : Use a reverse-phase C18 column (2.6 µm particle size) and a mobile phase of 0.1% formic acid in water/acetonitrile. Ion suppression from phospholipids in plasma requires matrix-matched calibration curves .

Q. How do solvent polarity and substituent position affect chromatographic behavior of o-(bromoacetyl)phenyl acetate derivatives?

- Data-Driven Answer :

| Solvent (ET(30) in kcal/mol) | Rf for o-Derivative | Rf for p-Derivative |

|---|---|---|

| 1,2-Dichloroethane (40.1) | 0.72 | 0.68 |

| Dichloromethane (40.7) | 0.65 | 0.61 |

| Toluene (33.9) | 0.58 | 0.53 |

| Higher polarity solvents reduce Rf due to increased interaction with polar functional groups . |

Q. What mechanistic insights explain the compound’s fluorescence properties under UV light?

- Methodological Answer : The conjugated π-system of the phenyl ring and bromoacetyl group enables fluorescence at λmax = 366 nm. Crystallization enhances fluorescence intensity due to restricted rotational relaxation (RIR effect). Quenching occurs in polar protic solvents (e.g., water) via hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data for o-(bromoacetyl)phenyl acetate derivatives?

- Methodological Answer :

- Dose-Response Variability : Test cytotoxicity across a 10–100 µM range in multiple cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Structural Analogues : Compare with m- and p-isomers to isolate positional effects. For example, o-derivatives show 3x higher IC50 in breast cancer models due to steric hindrance at target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.